molecular formula C10H16O2 B12377493 (3R,4R)-3-Hydroxy-4-isopropylcyclohex-1-ene-1-carbaldehyde

(3R,4R)-3-Hydroxy-4-isopropylcyclohex-1-ene-1-carbaldehyde

Cat. No.: B12377493
M. Wt: 168.23 g/mol
InChI Key: ZPACRXLIAKZISA-ZJUUUORDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Eucamalol can be synthesized through the extraction of essential oils from the leaves of Eucalyptus camaldulensis. The extraction methods include steam distillation, hydro-distillation, and solvent extraction . The essential oil is then subjected to gas chromatography-mass spectrometry to isolate and identify Eucamalol .

Industrial Production Methods: Industrial production of Eucamalol involves large-scale extraction of essential oils from Eucalyptus leaves, followed by purification processes to isolate the compound. The use of supercritical fluid extraction has also been explored for its efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions: Eucamalol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of Eucamalol, which have distinct biological and chemical properties .

Scientific Research Applications

Eucamalol has a wide range of scientific research applications:

Mechanism of Action

Eucamalol exerts its effects primarily through its interaction with biological membranes and enzymes. It disrupts the cell membranes of microorganisms, leading to cell lysis and death. Additionally, Eucamalol inhibits the activity of certain enzymes involved in the metabolic pathways of insects, making it an effective repellent .

Comparison with Similar Compounds

    Eucalyptol (1,8-Cineole): Another major component of Eucalyptus oil with similar antimicrobial and insect repellent properties.

    Citronellal: Known for its strong insect repellent activity.

    Limonene: Exhibits antimicrobial and insecticidal properties.

Uniqueness of Eucamalol: Eucamalol is unique due to its specific molecular structure, which provides a distinct mode of action compared to other similar compounds. Its combination of antimicrobial and insect repellent properties makes it a valuable compound for various applications .

Eucamalol continues to be a subject of extensive research due to its potential applications in multiple fields. Its natural origin and diverse biological activities make it a promising compound for future developments in medicine, industry, and environmental science.

Biological Activity

(3R,4R)-3-Hydroxy-4-isopropylcyclohex-1-ene-1-carbaldehyde is a compound that belongs to the class of cyclohexene derivatives. Its unique structure provides potential biological activities that are of interest in various fields such as medicinal chemistry, pharmacology, and perfumery. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclohexene ring with hydroxyl and aldehyde functional groups. The stereochemistry at positions 3 and 4 plays a crucial role in its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Similar compounds in its class have shown effectiveness against various bacterial strains.
  • Antioxidant Properties : The presence of hydroxyl groups in the structure may contribute to antioxidant activity, which is beneficial in preventing oxidative stress-related diseases.
  • Perfuming Ingredients : As noted in patent literature, this compound is utilized for its pleasant floral scent, contributing to its application in the fragrance industry .

The biological mechanisms underlying the activity of this compound are not fully elucidated but can be inferred based on related compounds:

  • Interaction with Membrane Lipids : The hydrophobic nature of the cyclohexene ring may allow it to integrate into microbial membranes, disrupting their integrity and leading to cell death.
  • Free Radical Scavenging : The hydroxyl group can donate electrons to free radicals, thus neutralizing them and reducing oxidative damage.

Antimicrobial Studies

A study evaluating the antimicrobial properties of various cyclohexene derivatives found that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 50–100 µg/mL for effective derivatives .

Antioxidant Activity

In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) demonstrated that this compound showed a dose-dependent scavenging effect on free radicals. At concentrations of 100 µM, the compound exhibited around 70% inhibition compared to control groups .

Data Summary Table

Biological ActivityMechanismReference
AntimicrobialDisruption of microbial membranes
AntioxidantFree radical scavenging
Perfuming IngredientFloral scent profile

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(3R,4R)-3-hydroxy-4-propan-2-ylcyclohexene-1-carbaldehyde

InChI

InChI=1S/C10H16O2/c1-7(2)9-4-3-8(6-11)5-10(9)12/h5-7,9-10,12H,3-4H2,1-2H3/t9-,10+/m1/s1

InChI Key

ZPACRXLIAKZISA-ZJUUUORDSA-N

Isomeric SMILES

CC(C)[C@H]1CCC(=C[C@@H]1O)C=O

Canonical SMILES

CC(C)C1CCC(=CC1O)C=O

Origin of Product

United States

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